molecular formula C11H11NO B1305960 [3-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 83140-94-7

[3-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No. B1305960
CAS RN: 83140-94-7
M. Wt: 173.21 g/mol
InChI Key: QQXDXYAGEXWXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04339457

Procedure details

To a stirred mixture of 4.8 grams of lithium aluminum hydride in 150 ml of dry diethyl ether was added dropwise 23.2 grams (0.108 mole) of ethyl 3-(pyrrol-1-yl)benzoate in 160 ml of dry diethyl ether. The complete addition required 45 minutes. After this time the reaction mixture was heated under reflux for 45 minutes then allowed to cool to ambient temperature where it stood for 16 hours. The excess lithium aluminum hydride was decomposed by the careful addition of 20 ml of 50% (v/v) water-tetrahydrofuran. The addition required 20 minutes as the reaction mixture temperature was kept below 25° C. The reaction mixture was poured into 300 ml of water and the diethyl ether layer separated. The aqueous layer was extracted with three portions of 200 ml each of diethyl ether. The combined ether layers were washed with water and dried with magnesium sulfate. The mixture was filtered and the filtrate concentrated under reduced pressure to give 20.9 grams of 3-(pyrrol- 1-yl)phenylmethanol; mp 64°-67° C. The ir spectrum was consistent with the proposed structure.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]2[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=2)[C:15](OCC)=[O:16])[CH:11]=[CH:10][CH:9]=[CH:8]1.O.O1CCCC1.O>C(OCC)C>[N:7]1([C:12]2[CH:13]=[C:14]([CH2:15][OH:16])[CH:20]=[CH:21][CH:22]=2)[CH:11]=[CH:10][CH:9]=[CH:8]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
23.2 g
Type
reactant
Smiles
N1(C=CC=C1)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The complete addition required 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The addition required 20 minutes as the reaction mixture temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was kept below 25° C
CUSTOM
Type
CUSTOM
Details
the diethyl ether layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with three portions of 200 ml each of diethyl ether
WASH
Type
WASH
Details
The combined ether layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.